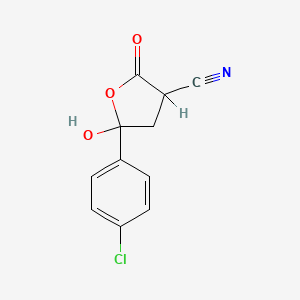
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one is a chemical compound with a unique structure that includes a cyano group, a chlorophenyl group, and a hydroxytetrahydrofuran ring
Preparation Methods
The synthesis of 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one typically involves multiple steps. One common method includes the reaction of a chlorophenyl-substituted glutaric anhydride with a cyanide source under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxytetrahydrofuran ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-Cyano-5-(p-chlorophenyl)-5-hydroxytetrahydrofuran-2-one include other cyano-substituted tetrahydrofuran derivatives and chlorophenyl-substituted compounds. What sets this compound apart is the combination of the cyano group, chlorophenyl group, and hydroxytetrahydrofuran ring, which imparts unique chemical and biological properties. Some similar compounds include:
- 3-Cyano-5-methylhexanoic acid
- 3-(4′-Chlorophenyl)-4-cyanobutanoic acid
These compounds share structural similarities but differ in their specific substituents and overall reactivity.
Properties
CAS No. |
124500-03-4 |
|---|---|
Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5-hydroxy-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C11H8ClNO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-13)10(14)16-11/h1-4,7,15H,5H2 |
InChI Key |
AYZXCAAMWZEXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1(C2=CC=C(C=C2)Cl)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















